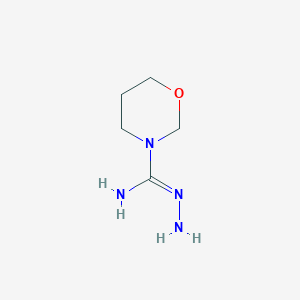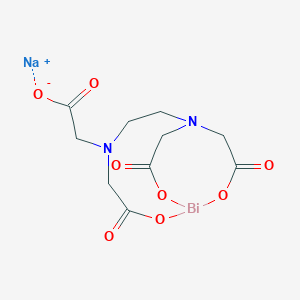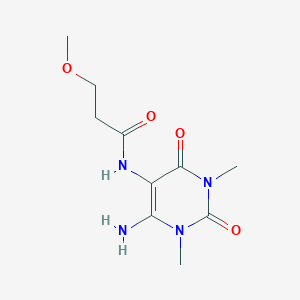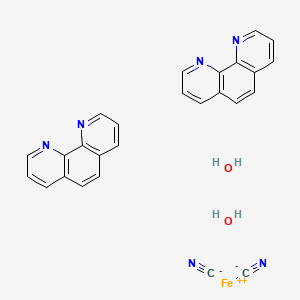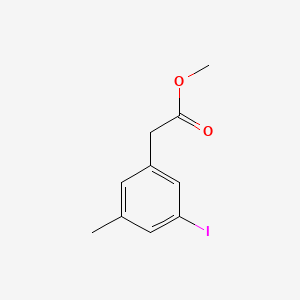
Benzyl (S)-2-amino-3-cyclopropylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(S)-2-amino-3-cyclopropylpropanoate is an organic compound that features a benzyl group attached to an amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(S)-2-amino-3-cyclopropylpropanoate typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Amino Acid Derivative Formation: The amino acid derivative can be synthesized through standard peptide coupling reactions, where an amino acid reacts with a protecting group.
Industrial Production Methods
Industrial production of Benzyl(S)-2-amino-3-cyclopropylpropanoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzyl(S)-2-amino-3-cyclopropylpropanoate can undergo oxidation reactions, where the benzyl group is oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzyl alcohol, benzylamine
Substitution: Benzyl azide, benzyl thiol
Applications De Recherche Scientifique
Benzyl(S)-2-amino-3-cyclopropylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Benzyl(S)-2-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl alcohol
- Benzylamine
- Benzyl chloride
- Cyclopropylamine
Uniqueness
Benzyl(S)-2-amino-3-cyclopropylpropanoate is unique due to its combination of a benzyl group with a cyclopropyl-containing amino acid derivative. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
benzyl (2S)-2-amino-3-cyclopropylpropanoate |
InChI |
InChI=1S/C13H17NO2/c14-12(8-10-6-7-10)13(15)16-9-11-4-2-1-3-5-11/h1-5,10,12H,6-9,14H2/t12-/m0/s1 |
Clé InChI |
DCORWIDGOJPQSJ-LBPRGKRZSA-N |
SMILES isomérique |
C1CC1C[C@@H](C(=O)OCC2=CC=CC=C2)N |
SMILES canonique |
C1CC1CC(C(=O)OCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



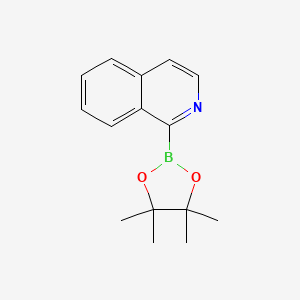
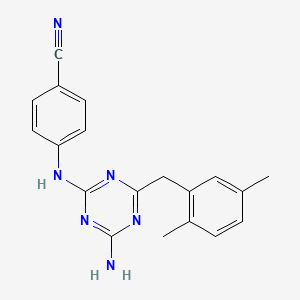


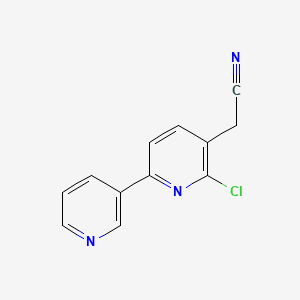
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)

